N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
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Overview
Description
The compound “N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide” is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a tetrahydrofuran ring (a five-membered ring with four carbon atoms and one oxygen atom). The exact properties and functions of this compound would depend on the specific arrangement of these components .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent rings and the bonds between them. Unfortunately, without more specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Similar compounds have shown to undergo various reactions, such as those involving hydrazine hydrate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its specific structure. Unfortunately, without more specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .Scientific Research Applications
Heterocyclic Synthesis
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is involved in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can serve as a key intermediate in the creation of new tetrahydropyrimidine-2-thione derivatives and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives. These processes involve reactions with haloketones and are catalyzed by bases, leading to the formation of thiophenopyrimidine and pyrimidothiazepine derivatives (Fadda, Bondock, Khalil, & Tawfik, 2013).
Antisecretory and Antiulcer Activities
Derivatives of this compound have been synthesized and tested for their potential antisecretory and antiulcer activities. By modifying the core structure to include different cyclic precursors and nitrogen heterocycles, researchers have discovered compounds with significant biological activities, comparable to known drugs like cimetidine (Aloup et al., 1987).
Antibacterial and Antifungal Properties
Certain thiophene-3-carboxamide derivatives exhibit notable antibacterial and antifungal activities. The molecular structure of these compounds, including their planar conformations and intramolecular hydrogen bonding, plays a crucial role in their bioactivity. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Vasu et al., 2005).
Antiprotozoal Agents
Derivatives have also been investigated for their antiprotozoal properties. For example, compounds with modifications to the core structure have shown promising results against pathogens like T. b. rhodesiense and P. falciparum, highlighting their potential in treating diseases like sleeping sickness and malaria. These findings are crucial for the development of new therapeutic agents in the fight against protozoal infections (Ismail et al., 2004).
Catalysis and Organic Synthesis
This compound derivatives have been utilized in catalytic processes to synthesize a wide array of heterocyclic compounds. These catalysts enable efficient reactions under eco-friendly conditions, contributing to the development of sustainable chemical processes (Shehab & El-Shwiniy, 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-4,6,8,12H,5,7,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCILXBRFEFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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